N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide: is an organic compound with the molecular formula C11H14FNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide typically involves the reaction of 4-fluoro-2-methylaniline with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)butane-1-sulfonamide
- N-(4-methylphenyl)butane-1-sulfonamide
- N-(4-chloro-2-methylphenyl)butane-1-sulfonamide
Uniqueness
N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its electronic properties and steric interactions.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2S/c1-3-4-7-16(14,15)13-11-6-5-10(12)8-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLSCSAGMUWORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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